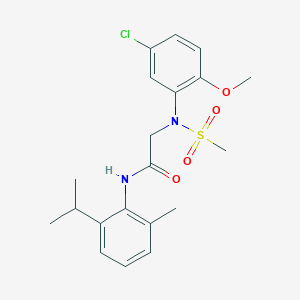
N-(2'-nitro-4-biphenylyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(2'-nitro-4-biphenylyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, commonly known as NBFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBFT is a thiourea derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
NBFT exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. NBFT also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
NBFT has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, NBFT has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
NBFT has several advantages and limitations when used in lab experiments. One of its significant advantages is its potent pharmacological activity against cancer cells, making it a valuable tool for cancer research. However, NBFT has limited solubility in water, making it challenging to use in certain experiments. Additionally, NBFT has shown toxicity towards certain cell lines, making it necessary to use appropriate safety measures when handling the compound.
Future Directions
There are several future directions for NBFT research. One potential avenue is the development of NBFT-based drugs for cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of NBFT and its potential applications in other fields of science. Furthermore, the synthesis of NBFT analogs with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, NBFT is a promising compound with significant potential in various fields of science. Its unique chemical structure and properties make it an excellent candidate for drug design and development. Several studies have shown its potent pharmacological activity against cancer cells and its potential as an antibacterial and antifungal agent. Further research is needed to fully understand the mechanism of action of NBFT and its potential applications in other fields of science.
Scientific Research Applications
NBFT has been extensively studied for its potential applications in various fields of science. Its unique chemical structure and properties make it an excellent candidate for drug design and development. Several studies have shown that NBFT exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, NBFT has shown potential as an antibacterial and antifungal agent, making it a valuable compound in the field of microbiology.
properties
IUPAC Name |
1-[4-(2-nitrophenyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-21(23)17-6-2-1-5-16(17)13-7-9-14(10-8-13)20-18(25)19-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNALLYHXSQLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![2-[2-(4-methyl-2-nitrophenoxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4118697.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4118698.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4118706.png)
![N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4118716.png)

![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4118721.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4118742.png)

![ethyl 2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118762.png)
![2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4118766.png)

![4-methyl-N-[4-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]benzenesulfonamide](/img/structure/B4118797.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4118809.png)